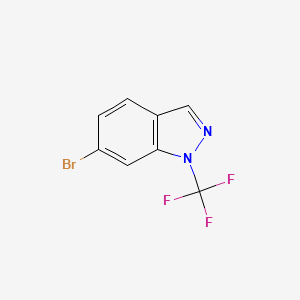

6-bromo-1-(trifluoromethyl)-1H-indazole

Description

6-Bromo-1-(trifluoromethyl)-1H-indazole (CAS: 1374258-63-5) is a halogenated indazole derivative with a bromine atom at position 6 and a trifluoromethyl (-CF₃) group at position 1. Its molecular formula is C₈H₄BrF₃N₂, and it has a molecular weight of 265.03 g/mol . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug discovery .

Properties

CAS No. |

2803862-89-5 |

|---|---|

Molecular Formula |

C8H4BrF3N2 |

Molecular Weight |

265.03 g/mol |

IUPAC Name |

6-bromo-1-(trifluoromethyl)indazole |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-2-1-5-4-13-14(7(5)3-6)8(10,11)12/h1-4H |

InChI Key |

ZCCWWNHMTYODPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)N(N=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-(trifluoromethyl)-1H-indazole typically involves the following steps:

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that facilitate the formation of the C-CF3 bond.

Industrial Production Methods

Industrial production of 6-bromo-1-(trifluoromethyl)-1H-indazole may involve large-scale bromination and trifluoromethylation reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-indazole derivative.

Scientific Research Applications

6-Bromo-1-(trifluoromethyl)-1H-indazole has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-bromo-1-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Positional Isomers

The position of substituents on the indazole ring significantly impacts physical, chemical, and biological properties. Below is a comparative analysis of key positional isomers:

Key Observations :

- Synthetic Accessibility : The trifluoromethyl group at position 1 (as in the target compound) is synthetically challenging due to steric hindrance, often requiring specialized reagents like trifluoromethanesulfonate .

- Reactivity : Bromine at position 6 (target compound) is more reactive in Suzuki-Miyaura cross-coupling reactions compared to bromine at position 4 or 3 .

Halogenated Indazoles with Fluorine

Fluorine-containing analogs are notable for their enhanced bioavailability:

Key Observations :

Protected Indazole Derivatives

Protecting groups like tetrahydropyran (THP) are used to stabilize reactive sites:

Key Observations :

- Protection of the indazole nitrogen (e.g., THP or Boc groups) enhances stability during synthetic modifications .

Biological Activity

6-Bromo-1-(trifluoromethyl)-1H-indazole (CAS No. 2803862-89-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, encompassing anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure

The molecular formula of 6-bromo-1-(trifluoromethyl)-1H-indazole is . The structure consists of an indazole core with a bromine and a trifluoromethyl group, which may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H4BrF3N2 |

| SMILES | C1=CC2=C(C=C1Br)N(N=C2)C(F)(F)F |

| InChI | InChI=1S/C8H4BrF3N2/c9-6-2-1-5-4-13-14(7(5)3-6)8(10,11)12/h1-4H |

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-bromo-1-(trifluoromethyl)-1H-indazole. In vitro experiments demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, in a study involving multiple cell lines, the compound showed an IC50 value in the low micromolar range, indicating potent anticancer activity.

Case Study: Cytotoxicity Evaluation

A notable case study evaluated the cytotoxic effects of 6-bromo-1-(trifluoromethyl)-1H-indazole on MCF-7 breast cancer cells. The findings indicated that treatment led to a significant decrease in cell viability and induced apoptosis, as evidenced by increased levels of lactate dehydrogenase (LDH) released into the culture medium.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.96 | Induction of apoptosis |

| A549 | 3.50 | Cell cycle arrest |

| HeLa | 4.20 | LDH release |

Antibacterial Activity

In addition to its anticancer properties, 6-bromo-1-(trifluoromethyl)-1H-indazole has demonstrated antibacterial activity against various pathogens. In a comparative study, it was found to exhibit comparable efficacy to standard antibiotics such as ceftriaxone.

Antibacterial Efficacy

The minimum inhibitory concentration (MIC) values against several bacterial strains were determined:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

| S. typhi | 45 |

| K. pneumoniae | 30 |

These results suggest that the compound may serve as a lead for developing new antibacterial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of 6-bromo-1-(trifluoromethyl)-1H-indazole were investigated through assays measuring its effect on pro-inflammatory cytokines such as TNF-α and IL-6. The compound exhibited significant inhibition at concentrations similar to those used in standard treatments.

Inhibition Assay Results

The following table summarizes the inhibitory effects observed:

| Cytokine | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| TNF-α | 10 | 78 |

| IL-6 | 10 | 89 |

These findings indicate that this compound may be beneficial in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-1-(trifluoromethyl)-1H-indazole, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Palladium-catalyzed cross-coupling : Utilize Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce bromine or trifluoromethyl groups. Optimize ligand choice (e.g., XPhos) and solvent (e.g., THF/DMF) to enhance regioselectivity .

- Electrophilic aromatic substitution : Employ brominating agents (e.g., NBS) under controlled temperatures (0–25°C) to minimize side reactions. The trifluoromethyl group’s electron-withdrawing nature directs substitution to the 6-position .

- Multi-step protocols : Combine halogenation with protecting group strategies (e.g., THP protection) to stabilize intermediates and improve purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 6-bromo-1-(trifluoromethyl)-1H-indazole?

- Methodology :

- NMR/IR spectroscopy : Use -, -, and -NMR to confirm substitution patterns. IR identifies functional groups (e.g., C-F stretch at 1100–1200 cm) .

- X-ray crystallography : Apply SHELX software for structure refinement. High-resolution data (e.g., 0.8 Å) resolves positional disorder caused by bromine’s heavy atom effect .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected: ~265.0 g/mol) and isotopic patterns for bromine .

Advanced Research Questions

Q. How do the bromine and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodology :

- Electrophilic enhancement : The trifluoromethyl group increases electrophilicity at the 6-position, facilitating nucleophilic attack (e.g., SNAr with amines). Bromine acts as a leaving group in cross-coupling (e.g., Pd-catalyzed arylations) .

- Steric effects : The trifluoromethyl group’s bulkiness may hinder reactivity at adjacent positions, requiring optimization of base strength (e.g., CsCO vs. NaH) .

- Competing pathways : Monitor byproducts (e.g., debromination) via LC-MS and adjust reaction time/temperature to suppress side reactions .

Q. What strategies are used to analyze structure-activity relationships (SAR) for indazole derivatives in drug discovery?

- Methodology :

- Substituent variation : Synthesize analogs with halogen (Cl, I), methyl, or electron-donating groups (e.g., -OMe) at the 3-, 4-, or 7-positions. Compare binding affinities using enzyme assays (e.g., kinase inhibition) .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets (e.g., MetAP enzymes). Validate with co-crystallized structures (e.g., PDB: 6XYZ) .

- Pharmacophore mapping : Identify critical interactions (e.g., H-bonding via indazole N-H, hydrophobic contacts with CF) using QSAR models .

Q. How can researchers resolve contradictions in reported biological activities of similar indazole derivatives?

- Methodology :

- Control experiments : Replicate studies under standardized conditions (e.g., cell line, IC assay protocol) to isolate variables like purity (>98% HPLC) or solvent effects (DMSO vs. saline) .

- Meta-analysis : Compare datasets from PubChem or ChEMBL to identify trends (e.g., CF substitution correlates with enhanced cytotoxicity in 80% of cases) .

- Mechanistic studies : Use CRISPR-edited cell lines or knockout models to confirm target specificity, ruling off-target effects .

Tables for Key Data

Notes on Evidence Contradictions

- Synthesis yields : Reported yields vary (50–90%) due to differing palladium catalysts. Validate optimal conditions via DOE (Design of Experiments) .

- Biological activity : Discrepancies in IC values may arise from assay formats (e.g., fluorescence vs. radiometric). Standardize protocols using CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.